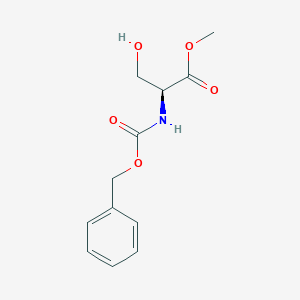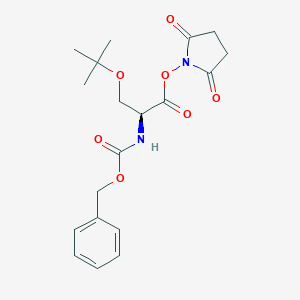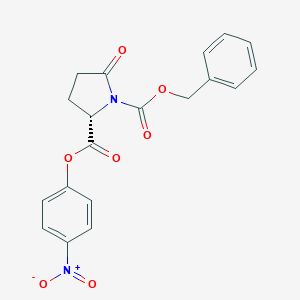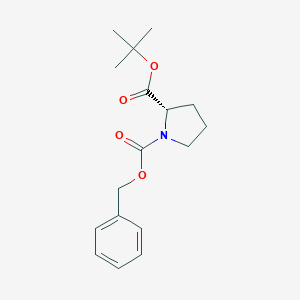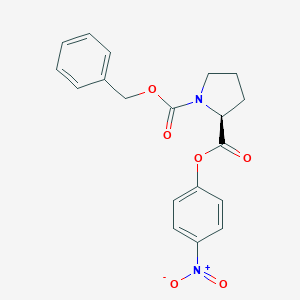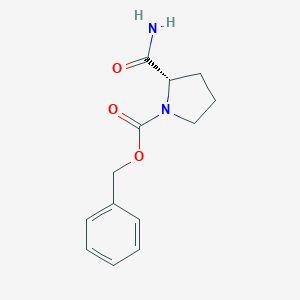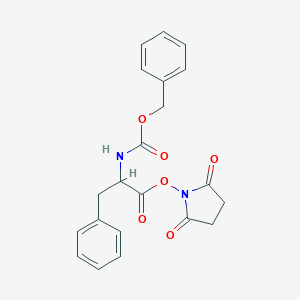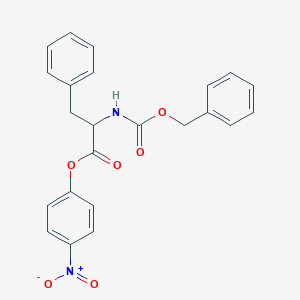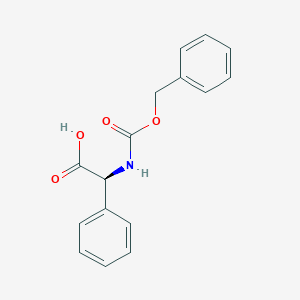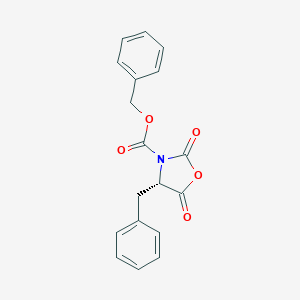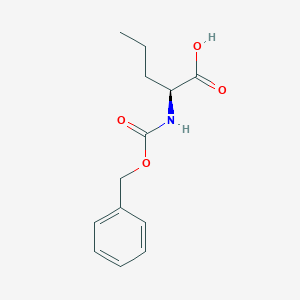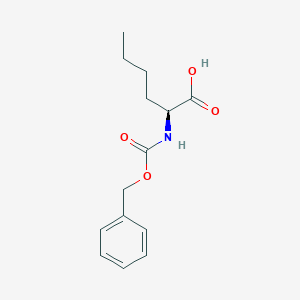
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid, hereafter referred to as (2S)-4-oxo-PMA, is a compound of considerable interest in the scientific community. It has been studied extensively in recent years due to its potential applications in biochemistry and physiology, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Sorption of Phenoxy Herbicides
Research led by Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, highlighting the environmental interactions of similar compounds. This study underscores the importance of understanding the environmental fate and transport of organic pollutants, including how they bind to different substrates in the environment (Werner et al., 2012).
Antioxidant Activity of Hydroxycinnamic Acids
Investigations into the antioxidant properties of hydroxycinnamic acids, as reviewed by Munteanu and Apetrei (2021), provide insight into how structurally related compounds exhibit significant biological activities, such as scavenging free radicals and protecting against oxidative stress (Munteanu & Apetrei, 2021).
Directed Regulation of Multienzyme Complexes
Artiukhov, Graf, and Bunik (2016) discussed the use of synthetic analogs of 2-oxo acids to modulate metabolism by inhibiting key metabolic reactions, illustrating the therapeutic potential of manipulating metabolic pathways through chemical intervention (Artiukhov et al., 2016).
Propiedades
IUPAC Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXLDZQGKGEICY-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

